molecular formula C8H8ClN3S B8821732 3-Chlorobenzaldehyde thiosemicarbazone CAS No. 5706-79-6

3-Chlorobenzaldehyde thiosemicarbazone

Cat. No.: B8821732
CAS No.: 5706-79-6
M. Wt: 213.69 g/mol
InChI Key: IPKPBBJJLUBSAV-UHFFFAOYSA-N
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Description

3-Chlorobenzaldehyde thiosemicarbazone is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chlorobenzylidene group attached to a hydrazine-1-carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3-chlorobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chlorobenzaldehyde thiosemicarbazone involves its interaction with biological targets. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobenzaldehyde thiosemicarbazone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

5706-79-6

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

[(3-chlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)

InChI Key

IPKPBBJJLUBSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=S)N

Origin of Product

United States

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